ethyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate
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Overview
Description
Scientific Research Applications
Antimicrobial and Anticancer Applications
Compounds derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown good to excellent antimicrobial activity and higher anticancer activity than the reference drug doxorubicin in certain cases (Hafez, El-Gazzar, & Al-Hussain, 2016). This showcases their potential as novel therapeutic agents against various bacterial infections and cancer types.
Synthesis and Biological Evaluation
Novel pyrazolopyrimidines derivatives, including those synthesized from carboxamide 2 with aromatic aldehydes and ethyl chloroacetate, have been explored for their anticancer and anti-5-lipoxygenase activities. These compounds underwent a series of reactions, yielding esters linked to pyrazolo[3,4-d]pyrimidinones hybrids. They were screened for cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition, indicating their promise as anticancer agents and for the treatment of inflammatory disorders (Rahmouni et al., 2016).
Antitubercular Activity
Benzofuran and benzo[d]isothiazole derivatives, designed by molecular hybridization and screened for their in vitro activities against Mycobacterium smegmatis and Mycobacterium tuberculosis, showed promising results as antitubercular agents. One particular compound demonstrated significant inhibitory activity and non-cytotoxicity at relevant concentrations, underscoring the potential for developing new therapeutics against tuberculosis (Reddy et al., 2014).
Anticonvulsant Agent Development
Research has also extended into the development of anticonvulsant drugs, such as "Epimidin," showcasing the compound's potential as a new anticonvulsant candidate. The development of a validated HPLC method for determining related substances in this novel anticonvulsant agent indicates progress towards its pharmaceutical application and highlights the compound's importance in drug development (Severina et al., 2021).
Mechanism of Action
Piperazines
Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . Piperazines are used in a variety of pharmaceuticals and materials. They often exhibit pharmacological properties such as antidepressant, antipsychotic, or anti-inflammatory effects .
Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are a type of heterocyclic aromatic organic compound that are known to have a wide range of biological activities. They are often used as a core structure in medicinal chemistry due to their potential as kinase inhibitors .
Chlorophenyl groups
The presence of a chlorophenyl group in a molecule often contributes to its lipophilicity, which can affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Properties
IUPAC Name |
ethyl 4-[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O4/c1-2-31-20(30)25-9-7-24(8-10-25)17(28)12-26-13-22-18-16(19(26)29)11-23-27(18)15-5-3-14(21)4-6-15/h3-6,11,13H,2,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEABKGRRVZCDLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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